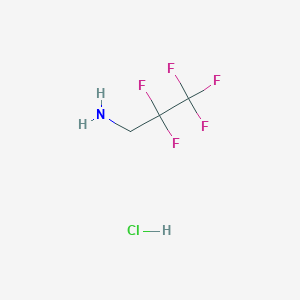

![molecular formula C7H6N2O2 B049377 4-Aminobenzo[d]oxazol-2(3H)-one CAS No. 81900-93-8](/img/structure/B49377.png)

4-Aminobenzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

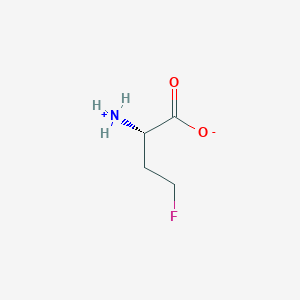

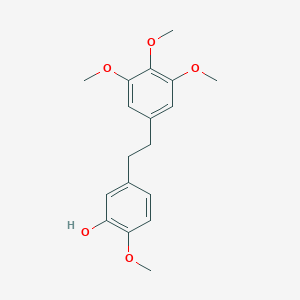

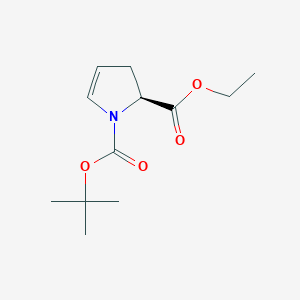

4-Aminobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C7H6N2O2 . It has an average mass of 150.135 Da and a mono-isotopic mass of 150.042923 Da .

Synthesis Analysis

The synthesis of 4-Aminobenzo[d]oxazol-2(3H)-one involves a catalyst-free synthesis from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction . This reaction is scalable and the obtained products were readily converted to other valuable aza-heterocyclic frameworks .Molecular Structure Analysis

The molecular structure of 4-Aminobenzo[d]oxazol-2(3H)-one is represented by the SMILES stringO=C(OC1=CC=C2)NC1=C2N . The InChI key for this compound is VGLGTAGWVRMFQF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminobenzo[d]oxazol-2(3H)-one include an empirical formula of C7H6N2O2, a CAS Number of 81900-93-8, and a molecular weight of 150.13 . The compound is solid in form .Scientific Research Applications

Antitumor Agents

Benzoxazole derivatives, including 4-Aminobenzo[d]oxazol-2(3H)-one, have shown potential as antitumor agents . These compounds have been found to induce cytosolic vacuolization in HCT116 cells at low micromolecular concentrations . This suggests that these optimized compounds might potentially constitute a novel class of anticancer agents .

Anti-inflammatory Agents

2-substituted benzoxazole derivatives, synthesized from 2- (benzo [d]oxazol-2-yl) aniline, have demonstrated potent anti-inflammatory efficacy . In vitro anti-inflammatory studies showed that certain compounds exhibited significant membrane stabilization activity and proteinase inhibitory efficacy . These compounds showed good binding affinity towards prostaglandin H2 synthase (PGHS) protein, suggesting their potential as anti-inflammatory agents .

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

4-Aminobenzo[d]oxazol-2(3H)-one can be used in the synthesis of benzo[d]imidazo[2,1-b]thiazoles . This transformation provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .

Development of Novel Chemotherapeutic Agents

The poor solubility of certain lead compounds has led to the optimization of these compounds through the introduction of N-methyl-piperazine groups at the 2-position and 6-position . The optimized analogues showed comparable antiproliferative activity in vitro with better solubility . This highlights the potential of 4-Aminobenzo[d]oxazol-2(3H)-one in the development of novel chemotherapeutic agents .

Safety and Hazards

The safety data sheet for 4-Aminobenzo[d]oxazol-2(3H)-one indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Similar compounds such as benzoxazole derivatives have been studied for their interaction with various biological targets, including prostaglandin h2 synthase (pghs) protein .

Mode of Action

Benzoxazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have shown significant anticonvulsant potential, possibly exerting their action via voltage-gated sodium channels (VGSCs) .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biological systems and pharmacological applications .

Result of Action

Similar compounds have shown significant effects in various biological assays .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

4-amino-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGTAGWVRMFQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601657 |

Source

|

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzo[d]oxazol-2(3H)-one | |

CAS RN |

81900-93-8 |

Source

|

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)